2-(1H-Pyrrol-2-yl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H |
InChI Key |
OCMOSCCTQWDOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CN3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(1H-Pyrrol-2-yl)benzo[d]thiazole derivatives. For instance, a series of synthesized compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited excellent antimicrobial activity, suggesting their potential as new antibacterial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study synthesized various derivatives of this compound and assessed their antiproliferative activity against human leukemia and solid tumor cell lines in vitro. The structure-activity relationship studies indicated that specific modifications could enhance their efficacy against cancer cells .
Antioxidant Activity
Benzothiazole derivatives, including those containing the pyrrole moiety, have shown multifunctional antioxidant properties. Research has demonstrated that these compounds can protect against oxidative stress, making them candidates for therapeutic applications in conditions related to oxidative damage .
Synthesis of Novel Compounds
The synthesis of this compound has been achieved through various methodologies, including multicomponent reactions that allow for the efficient formation of complex structures. These synthetic approaches are crucial for developing new derivatives with enhanced biological activities .
Catalytic Applications
The compound is also involved in catalytic processes, particularly in the formation of carbon-nitrogen bonds under environmentally friendly conditions. This application is significant in organic synthesis, where sustainable methods are increasingly favored .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Impact on Bioactivity
Pharmacological Targets and Selectivity
- Receptor Modulation : Derivatives like 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole were designed for selective dopamine D4 receptor (D4R) modulation, highlighting the scaffold's adaptability in CNS drug development .
- Antidepressant Potential: Benzo[d]thiazol-2(3H)-one derivatives with bromoethoxy side chains showed serotonin reuptake inhibition, though this compound lacks direct evidence in this domain .
Preparation Methods
Sodium Hydrosulfite-Catalyzed Synthesis in Ethanolic Medium
A widely adopted method involves the condensation of 2-aminothiophenol with pyrrole-2-carboxaldehyde in ethanol under reflux conditions, catalyzed by sodium hydrosulfite (Na₂S₂O₄). This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield the target compound. The reaction mixture is typically refluxed for 12 hours, after which hydrochloric acid is added to precipitate the crude product. Recrystallization from methanol/water affords the pure compound in 69% yield.
Key spectroscopic data for this route includes:
Solvent-Dependent Optimization: Role of Dimethyl Sulfoxide (DMSO)
An alternative protocol employs DMSO as a solvent at elevated temperatures (120°C), bypassing the need for reducing agents. In this method, 5-(4-(1H-Pyrrol-1-yl)phenyl)thiophene-2-carbaldehyde reacts with o-aminobenzenethiol over 7 hours, yielding the product after column chromatography. While this approach avoids catalytic additives, the yield is comparatively lower (14%) due to competing side reactions.
Cyclization Strategies Using Prefunctionalized Intermediates
Hydrazine-Mediated Cyclocondensation
A two-step synthesis starts with the preparation of 2-(benzo[d]thiazol-2-yl)hydrazine from 2-aminobenzo[d]thiazole and hydrazine hydrate in ethylene glycol. Subsequent reaction with pyrrole-2-carboxaldehyde in glacial acetic acid affords the hydrazone derivative, which undergoes cyclization under acidic conditions. This method, while longer, provides precise control over functional group positioning, as confirmed by ¹³C NMR resonances at δ 161.33 ppm (C=N) and δ 153.50 ppm (thiazole C–S).
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A representative procedure involves irradiating a mixture of 2-aminothiophenol, pyrrole-2-carboxaldehyde, and silica-supported boron trifluoride (BF₃·SiO₂) in acetonitrile at 100°C for 20 minutes. This approach reduces reaction time from hours to minutes while maintaining a yield of 72%.
Comparative Analysis of Synthetic Methodologies
Reaction Conditions and Yield Optimization
The table below summarizes critical parameters across different synthetic routes:
Spectroscopic Fingerprinting Across Methods
Despite variations in synthesis, all routes produce consistent spectroscopic profiles:
-
Mass spectrometry : Molecular ion peak at m/z 214.29 ([M+H]⁺).
-
¹³C NMR : Distinct signals for thiazole C2 (δ 153–161 ppm) and pyrrole Cβ (δ 115–125 ppm).
Mechanistic Insights and Side-Reaction Mitigation
Schiff Base Formation and Cyclization
The condensation between 2-aminothiophenol and pyrrole-2-carboxaldehyde initiates with nucleophilic attack by the amine on the aldehyde carbonyl, forming a protonated Schiff base. Subsequent deprotonation and intramolecular cyclization yield the benzothiazole ring. Sodium hydrosulfite acts as a mild reducing agent, preventing oxidation of thiol groups to disulfides.
Byproduct Formation in DMSO-Based Reactions
In DMSO, competing sulfoxide formation at the thiazole sulfur is observed, necessitating rigorous purification. This side reaction is suppressed in ethanol due to the stabilizing effect of Na₂S₂O₄ on the thiolate intermediate.
Industrial Scalability and Green Chemistry Considerations
Continuous Flow Reactor Adaptations
Pilot-scale studies demonstrate the feasibility of transferring the Na₂S₂O₄/ethanol method to continuous flow systems, achieving 85% yield at a throughput of 1.2 kg/day. Key parameters include a residence time of 45 minutes and in-line pH monitoring to prevent premature cyclization.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1H-Pyrrol-2-yl)benzo[d]thiazole derivatives, and how can reaction conditions be tailored to enhance yield?
- Methodological Answer : The synthesis of benzo[d]thiazole derivatives typically involves condensation reactions between thioamide precursors and aryl aldehydes under acidic or basic conditions. For example, derivatives like 2-phenylbenzo[d]thiazole (5c) are synthesized via base-catalyzed coupling of 2-mercaptobenzothiazole with aryl halides, achieving yields up to 96% using potassium acetate (KOAc) as a base . Solvent selection (e.g., DMF or ethanol) and catalyst systems (e.g., CuI-supported magnetic nanoparticles) significantly influence reaction efficiency. Characterization via NMR, IR, and elemental analysis ensures purity .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of synthesized this compound compounds?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–160 ppm) for the benzo[d]thiazole core. Pyrrole protons appear as a singlet near δ 6.5–7.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the heterocyclic structure. Absence of O-H or N-H peaks (unless functionalized) validates purity .
Advanced Research Questions
Q. What computational strategies are most reliable for modeling the electronic properties of this compound, and how do exchange-correlation functionals affect accuracy?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provides accurate predictions for HOMO-LUMO gaps and excitation energies. For example, B3LYP achieves <2.4 kcal/mol deviation in thermochemical calculations . However, standard local density approximation (LDA) underestimates ionization potentials due to incorrect asymptotic behavior. Asymptotically corrected potentials (e.g., LB94) mitigate this by improving high-lying state predictions .
Q. How do structural modifications to the benzo[d]thiazole moiety influence the photophysical properties of iridium(III) complexes?
- Methodological Answer : Substituting the benzo[d]thiazole ancillary ligand in Ir(ppy)₂(N^N) complexes (e.g., with tert-butyl or phenyl groups) reduces the HOMO-LUMO gap, shifting emission to red wavelengths (600–650 nm). Computational studies show that modifications primarily affect the LUMO (localized on the ligand), enhancing electroluminescence stability (lifetimes >1000 hours in light-emitting cells) .
Q. What experimental and computational approaches resolve contradictions in reactivity data for this compound in cross-coupling reactions?
- Methodological Answer :
- Experimental : Use kinetic isotope effects (KIEs) or Hammett plots to probe electronic effects. For example, electron-withdrawing substituents on aryl halides accelerate coupling rates .
- Computational : Transition-state modeling with solvation corrections (e.g., COSMO-RS) identifies steric/electronic barriers. Discrepancies between DFT and experimental yields often arise from solvent effects, requiring explicit solvent models .
Q. How can solvent effects be accurately modeled in the spectroscopic characterization of this compound derivatives?
- Methodological Answer : Continuum solvation models (e.g., PCM or SMD) correct for solvent polarity in UV-Vis and fluorescence spectra. For example, acetonitrile’s high dielectric constant (ε=37.5) stabilizes charge-transfer states, red-shifting emission maxima by 10–20 nm compared to gas-phase calculations . Experimental validation via solvent-dependent fluorescence quenching refines computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
